Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is a chemical compound with versatile applications in scientific research. Its unique properties make it valuable in organic synthesis, material science, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with naphthalen-2-ol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of chlorinated compounds and sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include naphthalen-2-yl derivatives with various substituents replacing the sulfonate group.
Oxidation Reactions: Oxidized naphthalene derivatives.
Reduction Reactions: Reduced naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate finds applications in several fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Development: Plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and naphthalene moieties. These interactions can lead to various biochemical effects, depending on the specific application and target molecule. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituents.
Naphthalen-2-yl benzenesulfonate: Similar structure without the methyl and chlorine substituents.
Uniqueness
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzenesulfonate moiety. These substituents can influence the compound’s reactivity and interactions, making it distinct from its analogs .
Properties
IUPAC Name |
naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONOCGJLNBBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.